Streptocyclin

Übersicht

Beschreibung

Streptocyclin is an antibiotic compound derived from the bacterium Streptomyces griseus. It belongs to the aminoglycoside class of antibiotics and is known for its effectiveness against a variety of bacterial infections, including those caused by Gram-negative bacteria. This compound works by inhibiting protein synthesis in bacteria, leading to their death.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Streptocyclin is typically produced through fermentation processes involving Streptomyces griseus. The fermentation medium is prepared with specific nutrients to support the growth and metabolic activity of the bacteria. The process involves the following steps:

Inoculation: Spores of Streptomyces griseus are inoculated into a nutrient-rich medium.

Fermentation: The inoculated medium is incubated under controlled conditions (temperature, pH, and aeration) to promote bacterial growth and antibiotic production.

Extraction: After fermentation, the antibiotic is extracted from the culture medium using solvent extraction techniques.

Purification: The extracted antibiotic is purified through various chromatographic methods to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation in bioreactors. Key parameters such as nutrient concentration, oxygen supply, and agitation are optimized to maximize yield. The use of genetically engineered strains of Streptomyces griseus can further enhance production efficiency.

Analyse Chemischer Reaktionen

Antibacterial Activity and Inhibition Mechanisms

Streptocyclin exhibits broad-spectrum antibacterial activity, primarily through ribosomal inhibition. Key findings include:

-

Inhibition Zone Analysis : In in vitro assays, this compound achieved a mean inhibition zone of 22.83 mm against bacterial blight pathogens, outperforming streptomycin sulphate (21.91 mm) and cyclohexamide (12.58 mm) (Table 1) .

-

Synergy With Copper Compounds : Combining this compound with copper sulphate or copper oxychloride slightly reduced its inhibition zone (21.58 mm and 20.33 mm, respectively), suggesting potential interference in reactive pathways .

Table 1: Comparative Inhibition Zones of this compound and Related Compounds

| Compound | Mean Inhibition Zone (mm) |

|---|---|

| This compound | 22.83 |

| Streptomycin sulphate | 21.91 |

| This compound + CuSO₄ | 21.58 |

| This compound + CuOCl | 20.33 |

| Cyclohexamide | 12.58 |

Reactivity in Field Conditions

Field trials revealed this compound’s stability and efficacy under agricultural conditions:

-

Disease Reduction : Applications of this compound (0.033% concentration) reduced bacterial blight incidence by 71.2% at 60 DAT (days after treatment) and 58.8% at 90 DAT, with a yield increase of 61.82 q/ha .

-

Chemical Stability : Unlike copper oxychloride (which showed no inhibition), this compound maintained reactivity even when combined with adjuvants like NSKE (neem seed kernel extract) .

Table 2: Field Efficacy of this compound Against Bacterial Blight

| Treatment | Disease Reduction (%) | Yield (q/ha) |

|---|---|---|

| This compound (0.033%) | 71.2 | 61.82 |

| This compound + CuOCl | 62.8 | 72.02 |

| Copper oxychloride | 74.7 | 53.10 |

Structural and Functional Insights

While direct structural data on this compound is limited, insights from related streptomycin derivatives suggest:

-

Reactive Sites : Streptomycin’s glycosidic bonds and aminocyclitol core are critical for binding to the 16S rRNA of bacterial ribosomes, disrupting protein synthesis .

-

Oxidative Interactions : Reduced sensitivity to streptomycin in the presence of antioxidants like glutathione implies that reactive oxygen species (ROS) may mediate secondary degradation pathways .

Limitations and Research Gaps

-

Mechanistic Ambiguity : The exact chemical pathways of this compound’s degradation or synergy with copper remain uncharacterized.

-

Synthetic Challenges : this compound’s production likely involves multi-step biosynthesis akin to other Streptomyces-derived antibiotics, but its synthetic route has not been fully elucidated .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Streptocyclin is predominantly utilized in agriculture for the management of bacterial diseases in crops. Its effectiveness has been demonstrated against several pathogens, particularly those affecting rice and pomegranate.

Efficacy Against Bacterial Blight

- Rice Cultivation : this compound has shown considerable effectiveness against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice. In laboratory conditions, this compound at concentrations of 1000 ppm exhibited an inhibition zone of up to 27.83 mm, significantly reducing the pathogen's growth compared to untreated controls . Field studies corroborate these findings, indicating that treatments with this compound resulted in lower disease incidence and higher grain yields (up to 72.02 q/ha) compared to other treatments .

- Pomegranate Cultivation : The compound is also effective against bacterial blight in pomegranates caused by Xanthomonas axonopodis pv. punicae. Studies have reported that this compound not only inhibits the pathogen but also enhances overall plant health, leading to improved crop yields .

Combination Treatments

This compound is often used in combination with other agents to enhance its efficacy:

- Copper Oxychloride : When combined with copper oxychloride, this compound has shown synergistic effects, leading to increased inhibition zones (up to 24.42 mm) against bacterial pathogens .

- Clove Oil : Recent studies indicate that combining this compound with clove oil can provide an alternative approach to managing bacterial diseases while reducing reliance on chemical fungicides .

Medical Applications

While primarily known for agricultural use, this compound also has potential medical applications, particularly in treating infections caused by antibiotic-resistant bacteria.

Antibacterial Properties

This compound exhibits strong antibacterial properties against various Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, which is critical for bacterial growth and reproduction .

Resistance Management

The increasing prevalence of antibiotic resistance among plant pathogenic bacteria necessitates the use of effective antibiotics like this compound as part of integrated pest management strategies. Research highlights its role in combating resistant strains, thereby preserving crop health and yield .

In Vitro Studies

Numerous studies have documented the antibacterial efficacy of this compound:

- In a controlled laboratory setting, this compound demonstrated significant inhibition against Xanthomonas species at various concentrations (10 ppm to 1000 ppm), with optimal results at higher concentrations .

- A comparative study indicated that this compound outperformed other antibiotics such as ampicillin and kanamycin in inhibiting bacterial growth .

Field Trials

Field trials across different regions have consistently shown that crops treated with this compound exhibit lower disease severity and higher yields compared to untreated controls:

- In trials conducted on pomegranate trees affected by bacterial blight, the application of this compound resulted in a marked reduction in disease severity by over 60% .

- Similar results were observed in rice cultivation, where integrated treatments including this compound led to significant improvements in both yield and quality .

Wirkmechanismus

Streptocyclin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex of protein synthesis, leading to the misreading of mRNA and the production of nonfunctional proteins. The disruption of protein synthesis ultimately results in bacterial cell death. The primary molecular target of this compound is the 16S rRNA within the 30S ribosomal subunit.

Vergleich Mit ähnlichen Verbindungen

Streptocyclin is similar to other aminoglycoside antibiotics such as:

- Streptomycin

- Gentamicin

- Kanamycin

- Tobramycin

Uniqueness

This compound is unique in its specific spectrum of activity and its ability to overcome certain bacterial resistance mechanisms. Unlike some other aminoglycosides, this compound has shown effectiveness against a broader range of Gram-negative bacteria and is less prone to resistance development.

Conclusion

This compound is a valuable antibiotic with significant applications in scientific research and medicine. Its unique properties and effectiveness against resistant bacterial strains make it a crucial tool in the fight against bacterial infections. Further research and development of this compound and its derivatives hold promise for new therapeutic options in the future.

Eigenschaften

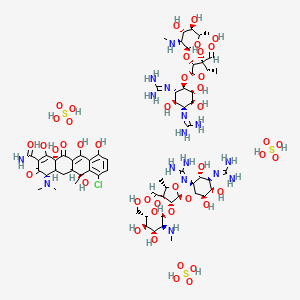

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMGIEQMCLPPPH-OWWKMAFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H107ClN16O44S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1936.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8069-81-6 | |

| Record name | Streptocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008069816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.